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molecular formula C9H7FN2O B8761193 1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone

1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone

Cat. No. B8761193
M. Wt: 178.16 g/mol
InChI Key: ZIBYLZICUSHGPM-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A mixture of 1-(6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-4-yl)ethanone (1.0 g, 3.82 mmol) and TsOH (1.97 g, 11.45 mmol) in water (10 mL) and MeOH (50 mL) was heated at 80° C. for 3 h. The reaction mixture was quenched with EtOAc (50 mL) and water (50 mL). The aqueous phase was extracted with EtOAc (50 mL×2). The combined organic layers were washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo to afford 1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone as a yellow solid (678 mg, 99.8%). MS (ESI): m/z=179.3 [M+1].
Name
1-(6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-4-yl)ethanone
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:17](=[O:19])[CH3:18])[C:5]2[N:9]=[CH:8][N:7](C3CCCCO3)[C:6]=2[CH:16]=1.CC1C=CC(S(O)(=O)=O)=CC=1>O.CO>[F:1][C:2]1[CH:3]=[C:4]([C:17](=[O:19])[CH3:18])[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:16]=1

Inputs

Step One
Name
1-(6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-4-yl)ethanone
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C2=C(N(C=N2)C2OCCCC2)C1)C(C)=O
Name
Quantity
1.97 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with EtOAc (50 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (50 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C2=C(NC=N2)C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 678 mg
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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